4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzonitrile group, a piperidine ring, and a methylthiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methylthiophene group, and the attachment of the benzonitrile moiety. Common reagents used in these reactions include piperidine, 4-methylthiophene-2-carbonyl chloride, and benzonitrile derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzamide
- 4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzoic acid
Uniqueness
4-(((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-10-19(25-14-15)20(23)22-8-6-18(7-9-22)13-24-12-17-4-2-16(11-21)3-5-17/h2-5,10,14,18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQZSQAMMBSXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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